8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one
Description
The compound 8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one features a bicyclic pyrimido[1,2-a]pyrimidinone core with a hydroxy group at position 8 and a trifluoromethyl (-CF₃) group at position 2. The hydroxy group may enhance hydrogen-bonding interactions, while the electron-withdrawing -CF₃ group likely improves metabolic stability and binding affinity .
Properties
IUPAC Name |
2-hydroxy-8-(trifluoromethyl)-6,7,8,9-tetrahydropyrimido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2/c9-8(10,11)4-1-2-14-6(16)3-5(15)13-7(14)12-4/h3-4,15H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXZASLIACHMJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C=C(N=C2NC1C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heterocyclic Cyclization Approach
One prominent method involves constructing the pyrimido[1,2-a]pyrimidine core via cyclization of suitably functionalized precursors. Cherkaoui et al. (2017) outlined a route where 2-(1H-benzimidazol-2-yl)ethan-1-amine reacts with carbon disulfide in basic medium to form a thione intermediate, which then undergoes further modifications to yield fused heterocycles with potential biological activity. Although this specific pathway targets thioxopyrimidines, the core principles are adaptable for synthesizing pyrimido[1,2-a]pyrimidines, including the target compound, through subsequent oxidation or functionalization steps.
- Formation of dihydropyrimidine intermediates via cyclization.
- Functionalization at specific positions (e.g., hydroxylation at C-8).
Multicomponent Condensation Reactions
A highly efficient route for synthesizing pyrimido[1,2-a]pyrimidines involves multicomponent reactions (MCRs), which offer regioselectivity and high yields under mild conditions. A notable example is the three-component condensation of aromatic aldehydes, trifluoro-oxobutanoates, and heterocyclic amines catalyzed by acids or under solvent-free conditions.
According to the work published in ACS Omega (2022), the synthesis of 6-substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones involves:
- Reacting aromatic aldehydes with ethyl 4,4,4-trifluoro-3-oxobutanoate.
- Using 1,2,4-triazol-3-amine as a catalyst.
- Conducting the reaction at elevated temperatures (~90°C).
This method yields regioselectively trifluoromethylated pyrimidines, which can be further transformed into the target compound through oxidation or hydroxylation at specific positions.
O-Alkylation and Cyclocondensation Strategies
The synthesis can also involve O-alkylation of pyrimidin-2(1H)-one derivatives, followed by cyclocondensation with suitable nucleophiles. Mittersteiner et al. (2022) demonstrated that:
- The O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones with iodomethyl derivatives proceeds selectively, with yields ranging from 70% to 98%.
- Subsequent cyclization with methylthiourea derivatives or guanidines leads to fused heterocycles resembling the target structure.
This convergent approach is advantageous for synthesizing derivatives with various substitutions, including hydroxyl groups at C-8.
Key Reaction Conditions and Reagents
| Method | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|
| Cyclization of precursors | 2-(1H-benzimidazol-2-yl)ethan-1-amine, CS₂ | Basic medium, reflux | Variable | Adaptable for fused heterocycles |
| Multicomponent condensation | Aromatic aldehyde, trifluoro-oxobutanoate, heterocyclic amine | 90°C, solvent-free | High | Regioselective, high yield |
| O-Alkylation | 4-(Iodomethyl)-pyrimidine derivatives, pyrimidin-2(1H)-one | Reflux, 70–98% yield | 70–98% | High selectivity and efficiency |
Research Findings and Optimization
- Reaction efficiency: Microwave irradiation significantly shortens reaction times and improves yields during O-alkylation steps.
- Selectivity: The choice of leaving groups (iodomethyl > bromomethyl) influences the alkylation efficiency.
- Functionalization: Post-synthetic modifications, such as hydroxylation at C-8, can be achieved via oxidation using reagents like hydrogen peroxide under controlled conditions.
Notes on Synthesis and Functionalization
- The synthesis of the target compound often begins with the preparation of a suitable pyrimidine core, followed by selective hydroxylation at the 8-position.
- The trifluoromethyl group is introduced early via trifluoro-oxobutanoates or trifluoropentanediones, which are key building blocks in multicomponent reactions.
- The final step involves oxidation or hydroxylation to introduce the hydroxyl group at the 8-position, often using mild oxidants to prevent degradation of sensitive groups.
Summary of Main Preparation Routes
| Route | Description | Advantages | Limitations |
|---|---|---|---|
| Cyclization of precursors | Formation of heterocyclic core via cyclization | Versatile, adaptable | Multi-step, may require purification |
| Multicomponent condensation | One-pot synthesis of trifluoromethylated pyrimidines | High yield, regioselective | Requires specific reagents and conditions |
| O-Alkylation + Cyclocondensation | Alkylation of pyrimidinone followed by cyclization | High selectivity, modular | Longer reaction times, optimization needed |
Chemical Reactions Analysis
Types of Reactions
8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction can produce various alcohols or amines.
Scientific Research Applications
Antifungal Activity
Recent studies have shown that derivatives of pyrimidine compounds, including 8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one, exhibit significant antifungal properties. For instance, novel trifluoromethyl pyrimidine derivatives demonstrated effective antifungal activity against various fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum. In vitro tests indicated that certain derivatives achieved inhibition rates comparable to established antifungal agents like tebuconazole .
| Compound | Target Fungi | Inhibition Rate (%) |
|---|---|---|
| 5b | B. cinerea | 96.76 |
| 5j | B. cinerea | 96.84 |
| 5v | S. sclerotiorum | 82.73 |
Insecticidal Activity
In addition to antifungal properties, the compound has shown moderate insecticidal activity against pests such as Mythimna separata and Spodoptera frugiperda. Although less potent than chlorantraniliprole, these findings highlight the potential for developing new insecticides based on this chemical structure .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds derived from this structure exhibited activity against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). The results indicated that while the activity was lower than that of doxorubicin, there is significant promise for further development in anticancer therapies .
Synthesis and Characterization
A study focused on synthesizing novel trifluoromethyl pyrimidine derivatives through a four-step reaction process. The compounds were characterized using spectroscopic methods including NMR and HRMS, confirming their structures and purity levels ranging from 20.2% to 60.8% yield .
Evaluation of Biological Activities
In a comprehensive evaluation of biological activities, several synthesized compounds were tested for their antifungal and anticancer properties. The results indicated that specific derivatives showed remarkable efficacy against targeted fungi and cancer cell lines, suggesting their potential as therapeutic agents in agriculture and oncology .
Mechanism of Action
The mechanism of action of 8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Position 2 Modifications :
- chloro (-Cl) in JQ-9309 or morpholino in SAR405 . SAR405’s morpholino group confers selectivity for Vps34 kinase, highlighting the role of bulky substituents in target specificity .
Structural and Crystallographic Insights
Core Conformation :
- X-ray studies of related bicyclic systems (e.g., 8a-phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one) reveal a twisted envelope conformation in the pyrrolidone ring, with intermolecular hydrogen bonds stabilizing the crystal lattice .
- The target compound’s hydroxy group may participate in intramolecular H-bonding with the carbonyl at position 6, reducing conformational flexibility .
- Intermolecular Interactions: π-π stacking observed in chloro/morpholino derivatives (e.g., SAR405) enhances crystal packing and may influence membrane permeability .
Biological Activity
8-Hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one is a heterocyclic compound with significant biological activity. Its molecular formula is C8H8F3N3O2, and it has a molecular weight of 235.16 g/mol . This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the fields of neuroprotection, anti-inflammatory responses, and anticancer activities.
Chemical Structure and Properties
The compound features a pyrimido[1,2-a]pyrimidine core, characterized by the presence of a hydroxyl group and a trifluoromethyl substituent. These functional groups contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H8F3N3O2 |
| Molecular Weight | 235.16 g/mol |
| CAS Number | 1260585-14-5 |
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated human microglial cells. This inhibition suggests a potential role in mitigating neuroinflammation .
Anti-inflammatory Activity
The compound has been shown to modulate key signaling pathways involved in inflammation. Specifically, it inhibits the NF-kB pathway, which is crucial for regulating immune responses . This activity may contribute to its therapeutic potential in treating various inflammatory conditions.
Anticancer Properties
Recent studies have highlighted the anticancer activity of this compound against several cancer cell lines, including prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells. The compound demonstrated cytotoxic effects at concentrations as low as 5 μg/ml, although these effects were less potent compared to established chemotherapeutics like doxorubicin .
Case Studies
- Neuroprotection : In vitro studies demonstrated that treatment with this compound significantly reduced markers of inflammation in microglial cells exposed to LPS. The reduction in TNF-α and NO levels suggests a protective effect against neurodegenerative diseases .
- Anticancer Activity : A study investigating the effects of this compound on various cancer cell lines reported IC50 values indicating significant cytotoxicity. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
Q & A
Basic: What are the common synthetic routes for synthesizing this compound, and how are intermediates characterized?
Answer:
The compound is typically synthesized via annelation reactions, such as refluxing precursors like dihydropyrimidines with reagents like oxalyl chloride in DMF/EtOH, followed by recrystallization . Key intermediates are characterized using:
- 1H NMR to confirm regiochemistry (e.g., δ 3.20–3.80 ppm for methylene groups) .
- Melting point analysis (e.g., 295°C for crystalline products) .
- Elemental analysis (C, H, N percentages) to verify purity .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in reflux conditions .
- Catalyst tuning : Triethylamine (Et₃N) aids in deprotonation, accelerating cyclization .
- Temperature control : Prolonged heating (8–12 hours) ensures complete annelation but risks side reactions; monitor via TLC .
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC with UV detection : Resolves structurally similar impurities (e.g., diastereomers or oxidation byproducts) using C18 columns and gradient elution .
- Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]+) and detects low-abundance impurities .
Advanced: How should discrepancies in spectral data during structural elucidation be resolved?
Answer:
- Cross-verification : Compare experimental 1H NMR shifts with computational predictions (DFT) or literature analogs (e.g., δ 7.50 ppm for aromatic protons in related pyrimidines) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex diastereomeric mixtures .
Basic: What pharmacological screening strategies are recommended for initial bioactivity studies?
Answer:
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anticancer potential via MTT assays .
- Dose-response curves : Establish IC₅₀ values for cytotoxicity against cancer cell lines .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Answer:
- Variable substituent libraries : Synthesize analogs with modified trifluoromethyl or hydroxy groups to assess electronic effects .
- Randomized block designs : Assign analogs to treatment groups with replicates (e.g., 4 replicates × 5 plants) to minimize bias .
Basic: How are intermediates isolated during multi-step synthesis?
Answer:
- Precipitation : Quench reactions in ice/water to isolate solids (e.g., compound 2 in ) .
- Recrystallization : Purify intermediates using ethanol or acetonitrile to remove unreacted starting materials .
Advanced: What methodologies assess compound stability under stress conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours .
- Stability-indicating assays : Monitor degradation products via HPLC-MS and compare with impurity standards (e.g., EP-certified impurities) .
Basic: How to address batch-to-batch variability in synthesis?
Answer:
- Process controls : Standardize stoichiometry (e.g., 1:1 molar ratio of precursor to oxalyl chloride) and reaction time .
- In-process checks : Use inline IR spectroscopy to monitor key intermediates .
Advanced: How to resolve conflicting bioactivity data across batches?
Answer:
- Impurity profiling : Quantify trace impurities (e.g., ≤0.15% via HPLC) that may antagonize biological targets .
- Differential scanning calorimetry (DSC) : Detect polymorphic variations affecting solubility and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
